6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one - 852840-45-0

6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Catalog Number: EVT-2813804
CAS Number: 852840-45-0
Molecular Formula: C12H7BrN2OS
Molecular Weight: 307.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of heterocyclic compounds characterized by a pyrimidine ring fused to a thiophene ring. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The presence of the 4-bromophenyl substituent at the 6th position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold can potentially modulate its physicochemical properties and biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Condensation Reactions: Starting from appropriately substituted 3-aminothiophene-2-carboxylates and reacting them with various reagents like formamide [], lactams [], or chloroformamidine hydrochloride [, ].
  • Cyclization Reactions: Utilizing substituted thiophene derivatives and constructing the pyrimidine ring through reactions with reagents like ethyl chloroacetate [] or hydrazine hydrate [].
  • Cross-Coupling Reactions: Employing palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to introduce substituents at various positions on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold [].

Adapting these strategies to incorporate a 4-bromophenyl substituent at the 6th position could potentially lead to the synthesis of 6-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones are planar molecules with potential for hydrogen bond acceptors and donors, influencing their interactions with biological targets. [, , , , , , , ] The 4-bromophenyl group in 6-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one might influence its conformation and overall molecular shape. Understanding the precise spatial arrangement of this compound would require techniques like X-ray crystallography or computational modeling.

Chemical Reactions Analysis
  • Nucleophilic Aromatic Substitution: Utilizing the electrophilic nature of the thienopyrimidine core to install various groups, including amines, at position 4. []
  • Palladium-Catalyzed Coupling Reactions: Employing reactions like Suzuki-Miyaura and Sonogashira couplings to install aryl or alkynyl substituents, respectively, at various positions on the scaffold. [, ]
  • Alkylation Reactions: Introducing alkyl groups at the N3 position to modify the compound's lipophilicity and potentially enhance its pharmacokinetic properties. []

Investigating the reactivity of 6-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one in similar reactions could unveil new derivatives and valuable structure-activity relationship data. [, , ]

Mechanism of Action
  • Melanin-Concentrating Hormone Receptor 1 (MCHR1): Some thieno[3,2-d]pyrimidin-4(3H)-ones act as MCHR1 antagonists, potentially influencing energy homeostasis and offering therapeutic potential for obesity. [, ]
  • Phosphodiesterase 7 (PDE7): Certain derivatives exhibit potent and selective inhibition of PDE7, an enzyme involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases. [, ]
  • Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM) Kinases: Benzothienopyrimidinones, structurally similar to thieno[3,2-d]pyrimidin-4(3H)-ones, demonstrate potent inhibition of PIM kinases, which are implicated in various cancers. []

Further investigations are crucial to elucidate the specific biological target(s) of 6-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one and understand its potential therapeutic applications. [, , , , ]

Applications
  • Medicinal Chemistry: As a potential lead compound for developing novel therapeutics targeting MCHR1, PDE7, PIM kinases, or other yet-to-be-identified biological targets. [, , , , ]

6-(4-Chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one-based melanin-concentrating hormone receptor 1 antagonist

    Compound Description: This compound class represents a series of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. These antagonists were developed based on the putative binding mode of an existing MCH antagonist. Research suggests these compounds have potential as anti-obesity agents due to their favorable pharmacokinetic profiles and observed weight loss effects in rodent models. []

    Relevance: This compound class shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one. The primary structural difference lies in the substituent at the 6-position of the pyrimidine ring. While 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one has a 4-bromophenyl group, this compound class features various 4-chlorophenyl substitutions at the same position. This similarity in the core structure and the presence of halogenated phenyl substituents at the 6-position highlight their close structural relationship. []

2-Methyl-8-nitroquinazolin-4(3H)-one

    Compound Description: This compound was identified as a hit compound for Clostridium difficile inhibition through in vitro screening. It demonstrated moderate potency against two pathogenic C. difficile strains. []

    Relevance: Though structurally distinct from 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one, 2-methyl-8-nitroquinazolin-4(3H)-one serves as a precursor to the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. Optimization efforts based on this compound led to the development of more potent and selective C. difficile inhibitors containing the thieno[3,2-d]pyrimidin-4(3H)-one core, directly relevant to the structure of 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one. []

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)

    Compound Description: This compound emerged as a lead compound during the optimization of 2-methyl-8-nitroquinazolin-4(3H)-one for Clostridium difficile inhibition. It exhibited improved potency, selectivity over normal gut microflora, low cytotoxicity against mammalian cell lines, and acceptable stability in simulated gastric and intestinal fluid. []

    Relevance: This compound shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one. Further structural similarities include the presence of a small alkyl substituent at the 2-position and a nitro group on the thiophene ring. While 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one has a 4-bromophenyl group at the 6-position, 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one lacks any substitution at that position. Despite this difference, the shared core structure and similarities in substitution patterns highlight their significant structural relationship. []

2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

    Compound Description: This class of compounds represents potent and selective phosphodiesterase 7 (PDE7) inhibitors. Modifications at the 7-position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold led to the identification of a lead compound with desirable potency and selectivity for PDE7 inhibition. []

    Relevance: This compound class shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one. The presence of a cyclopentylamino group at the 2-position, a common feature in this class, highlights their structural similarity. This shared core structure and specific substitution at the 2-position emphasize their close relationship, despite the variation at the 6-position where 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one has a 4-bromophenyl group. []

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

    Compound Description: This amuvatinib derivative exhibits selective toxicity towards glucose-starved tumor cells, suggesting its potential as an antineoplastic agent. It was found to inhibit mitochondrial membrane potential, aligning with the known dependence of glucose-starved cells on mitochondrial activity. []

    Relevance: While structurally distinct from 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one, this compound features the thieno[3,2-d]pyrimidin-4-yl moiety as a key structural element. This shared substructure highlights a connection in their chemical space and suggests potential similarities in their physicochemical properties and potential biological activities. []

Gamhepathiopine (M1)

    Compound Description: Gamhepathiopine is a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one hydrochloride with multi-stage antiplasmodial activity. It targets both sexual and asexual stages of Plasmodium falciparum but suffers from limitations like poor microsomal stability, insufficient aqueous solubility, and low intestinal permeability. [, ]

    Relevance: Gamhepathiopine shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one. The presence of a tert-butylamino group at the 2-position in Gamhepathiopine represents another structural similarity. Although Gamhepathiopine lacks any substitution at the 6-position where 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one has a 4-bromophenyl group, the shared core structure and the similar 2-position substitution underscore their close structural relationship. [, ]

N2-(tert-Butyl)-N[4]-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine

    Compound Description: This compound, derived from the optimization of Gamhepathiopine, demonstrates improved physicochemical properties, intestinal permeability, and microsomal stability while retaining good antiplasmodial activity against both erythrocytic and hepatic stages of Plasmodium. []

    Relevance: This compound, like Gamhepathiopine, shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one. While it possesses a more complex substitution pattern, the shared core structure and the presence of both tert-butyl and aryl substituents highlight its structural relationship with both Gamhepathiopine and 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one. []

Properties

CAS Number

852840-45-0

Product Name

6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one

IUPAC Name

6-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C12H7BrN2OS

Molecular Weight

307.17

InChI

InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)

InChI Key

CTZPYIQFWUGOTD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.